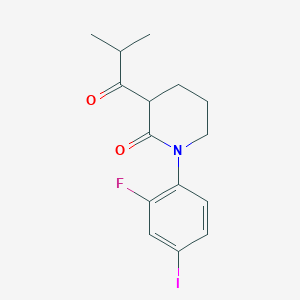
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenyl ring, as well as a 2-methylpropanoyl group attached to the piperidinone ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluorine and iodine atoms onto the phenyl ring through electrophilic aromatic substitution reactions.
Acylation: Attachment of the 2-methylpropanoyl group to the piperidinone ring via Friedel-Crafts acylation.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms, as well as the 2-methylpropanoyl group, can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the fluorine atom, which can influence its chemical properties.
1-(2-Fluoro-4-iodophenyl)-3-(2-ethylpropanoyl)piperidin-2-one: Has a different alkyl group, which can alter its physical and chemical characteristics.
Uniqueness
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluorine and iodine atoms on the phenyl ring, along with the 2-methylpropanoyl group on the piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H17FINO2 |
|---|---|
Poids moléculaire |
389.20 g/mol |
Nom IUPAC |
1-(2-fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17FINO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(17)8-12(13)16/h5-6,8-9,11H,3-4,7H2,1-2H3 |
Clé InChI |
BOHIDOWRHRJKBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



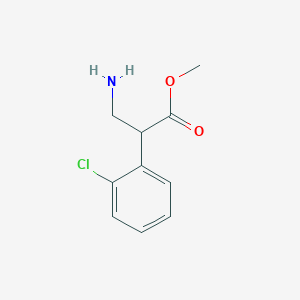
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)

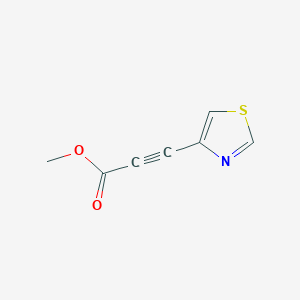
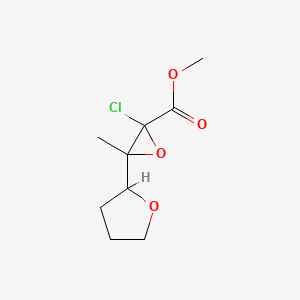
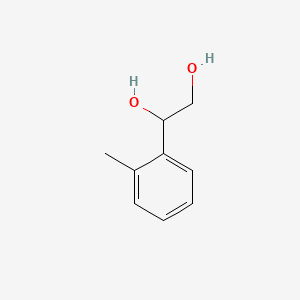
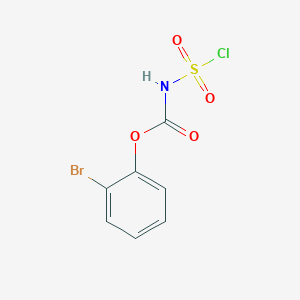
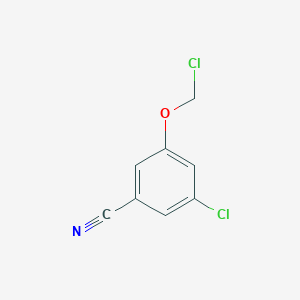
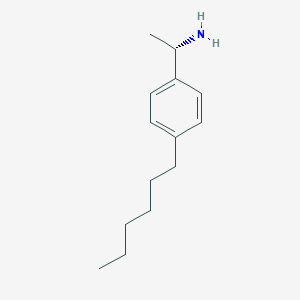
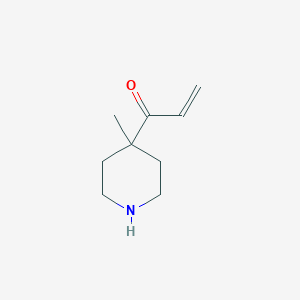
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

